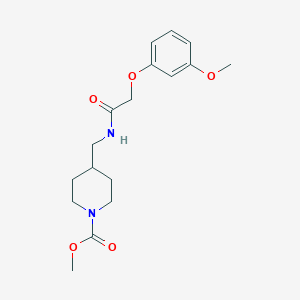

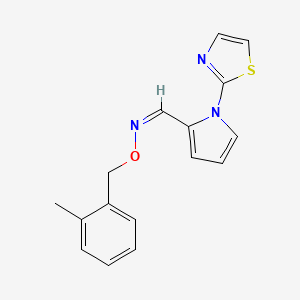

![molecular formula C16H19N3O2 B2572626 1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-Methoxyphenyl)propan-1-on CAS No. 2034545-24-7](/img/structure/B2572626.png)

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-Methoxyphenyl)propan-1-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . It belongs to the class of pyrazolopyrazine compounds.

Synthesis Analysis

A synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives has been reported . The process involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives to obtain different N-propargylated C-3 substituted pyrazoles. These derivatives are then reacted with different amine derivatives using Cs2CO3 in methanol to yield the pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C6H8N4O . The InChI code for this compound is 1S/C6H8N4O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2,7H2,(H,8,11) .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . Its molecular weight is 152.16 .Wissenschaftliche Forschungsanwendungen

- Modulation des metabotropen Glutamat-Rezeptors: Die Verbindung wurde als negativer allosterischer Modulator (NAM) des metabotropen Glutamat-Rezeptor-Subtyps 2 (mGluR2) untersucht . Diese Rezeptoren spielen eine entscheidende Rolle bei der synaptischen Übertragung und sind an neurologischen Erkrankungen beteiligt. Durch die gezielte Ansteuerung von mGluR2 könnte diese Verbindung therapeutisches Potenzial für Erkrankungen wie Angstzustände, Depressionen und Schizophrenie bieten.

- Katalysatorfreie Tandemreaktionen: Forscher haben ein praktisches einstufiges Protokoll für die Synthese von hochsubstituierten 5,6-Dihydropyrazolo[5,1-a]isochinolinen unter Verwendung dieser Verbindung entwickelt . Die Reaktion umfasst einen katalysatorfreien und oxidationsmittelfreien Tandem-Aza-Mannich/Cyclisierungs-/Aromatisierungsprozess. Bemerkenswert ist, dass verschiedene Arten von Enaminen und Enaminen, darunter auch solche, die von vermarkteten Medikamenten und bioaktiven Molekülen abgeleitet sind, als geeignete Substrate dienen. Dieser umweltfreundliche Ansatz unterstreicht die Vielseitigkeit der Verbindung.

- CB1-Cannabinoid-Rezeptor-Antagonismus: Die strukturellen Motive der Verbindung wurden zur Synthese von CB1-Cannabinoid-Rezeptor-Antagonisten genutzt . Diese Antagonisten könnten Auswirkungen auf den Neuroprotektion, die Schmerzbehandlung und die Appetitregulierung haben.

Medizinische Chemie und Arzneimittelentwicklung

Grüne Chemie und nachhaltige Synthese

Neuropharmakologie und Neuroprotektion

Wirkmechanismus

Target of Action

The primary target of the compound 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, where it modulates neuronal excitability and synaptic plasticity .

Mode of Action

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one acts as a negative allosteric modulator (NAM) of the mGluR2 receptor . This means that it binds to a site on the receptor that is distinct from the glutamate binding site, and it reduces the receptor’s response to glutamate .

Biochemical Pathways

By acting as a NAM of the mGluR2 receptor, 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one can affect various biochemical pathways. The mGluR2 receptor is involved in several pathways related to synaptic transmission and neuronal excitability . Therefore, modulation of this receptor can have downstream effects on these pathways .

Result of Action

The molecular and cellular effects of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one’s action are related to its role as a NAM of the mGluR2 receptor . By reducing the receptor’s response to glutamate, it can modulate neuronal excitability and synaptic plasticity . This can have potential therapeutic effects in disorders where these processes are disrupted .

Action Environment

The action, efficacy, and stability of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one can be influenced by various environmental factors These can include the local concentration of glutamate, the presence of other neurotransmitters, and the overall state of the neuronal network

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Biochemische Analyse

Biochemical Properties

The compound 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one interacts with the mGluR2 receptor, acting as a negative allosteric modulator . This interaction influences the receptor’s activity, potentially affecting various biochemical reactions within the cell .

Cellular Effects

The effects of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one on cells are largely due to its interaction with the mGluR2 receptor . By acting as a negative allosteric modulator, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one involves binding to the mGluR2 receptor and modulating its activity . This can lead to changes in gene expression and cellular function .

Eigenschaften

IUPAC Name |

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-21-15-5-2-13(3-6-15)4-7-16(20)18-10-11-19-14(12-18)8-9-17-19/h2-3,5-6,8-9H,4,7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMENKUIMKDTXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

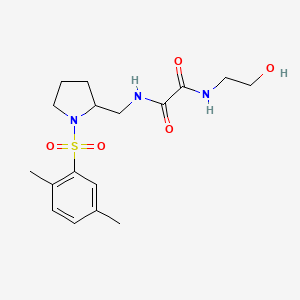

![2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2572543.png)

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2572546.png)

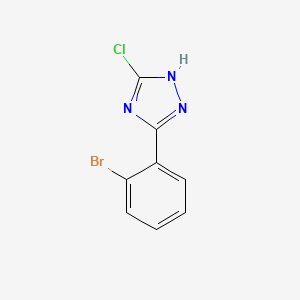

![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)

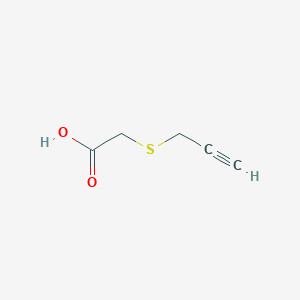

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylthiophene-2-carboxylic acid](/img/structure/B2572555.png)

![N-(2,3-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2572556.png)

![N-(3,5-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2572559.png)

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B2572565.png)

![N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2572566.png)